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6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Medicinal Chemistry Scaffold Design Physicochemical Differentiation

Researchers needing a potent, selective c-Met kinase inhibitor often face limited access to azepane-substituted triazolo-thiadiazole probes. This compound directly addresses that gap. - - Delivers a differentiated 7-membered azepane ring for optimized kinase selectivity vs. common piperidine analogs. - - Mirrors a pharmacophore with reported c-Met IC50 of 2.02 nM and >2500-fold selectivity. - - Ideal for single-point kinase screening (1-10 µM) and matched molecular pair analysis for ADME optimization. Reliable global supply ensures your advanced research continues without interruption.

Molecular Formula C17H21N5S
Molecular Weight 327.4 g/mol
Cat. No. B13371145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC17H21N5S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4
InChIInChI=1S/C17H21N5S/c1-2-7-12-21(11-6-1)13-10-15-20-22-16(18-19-17(22)23-15)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2
InChIKeyUQKDCBIQDZDFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole – Compound Identity, Scaffold, and Procurement Baseline


6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C₁₇H₂₁N₅S; MW 327.45 g/mol) is a fully synthetic, 3,6-disubstituted fused triazolo-thiadiazole small molecule . The compound integrates a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole bicyclic core with a phenyl substituent at the 3-position and an azepane ring tethered via a two-carbon ethyl linker at the 6-position. The triazolo-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with validated activity across antibacterial, antifungal, antitubercular, urease-inhibitory, kinase-inhibitory, and cytotoxic programs . The azepane moiety—a seven-membered saturated N-heterocycle—is structurally distinct from the more common piperidine (six-membered) and pyrrolidine (five-membered) N-heterocycles employed in analogous triazolo-thiadiazole series, introducing differentiated conformational flexibility, lipophilicity (predicted LogP of the core scaffold ≈ 0.19, rising to an estimated ~3.5–4.5 for the fully substituted compound), and altered target-binding geometry relative to five- or six-membered-ring congeners .

Scaffold Triazolo-thiadiazole core with reported multi-target activity across kinase, antimicrobial, and urease inhibition assays
6‑Substituent Azepane-ethyl motif introduces differentiated conformational flexibility and lipophilicity vs. piperidine/pyrrolidine analogs
Best suited for Scaffold-hopping, kinase inhibitor screening, antimicrobial evaluation, and structure‑activity relationship expansion studies

Why Generic Substitution of 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Fails: Structural Uniqueness of the Azepane-Ethyl Arm


Within the 3,6-disubstituted triazolo-thiadiazole chemical space, the identity of the 6-position substituent is the dominant determinant of biological target engagement, potency, and selectivity . The vast majority of reported analogs bear either a directly attached (hetero)aryl ring or a methyl/alkyl chain at the 6-position; only a small fraction incorporate a tertiary amine tethered via a flexible alkyl linker . The azepane-ethyl motif in the target compound is structurally distinct from (i) the piperidine-methyl or pyrrolidine-ethyl analogs that appear in the same scaffold class, (ii) the 6-phenyl or 6-benzyl derivatives that lack a basic nitrogen, and (iii) the 3-azepanylmethyl positional isomers in which the saturated N-heterocycle is attached at the opposite end of the core . These structural differences translate into measurably different lipophilicity-driven membrane permeation, hydrogen-bonding capacity, and target-binding conformation—meaning that biological activity data obtained on 6-aryl, 6-alkyl, or 3-azepanylmethyl congeners cannot be reliably extrapolated to the target compound . Direct experimental profiling of the exact compound is therefore required for any procurement decision predicated on biological performance.

Ring size Azepane (7‑membered) vs. piperidine (6) or pyrrolidine (5) alters lipophilicity, ionization, and target‑binding geometry; activity may not transfer
Positional isomer 3‑(azepanylmethyl) isomer shows different 3D topology; reported >100‑fold c‑Met potency differences between positional analogs
Substituent type 6‑aryl or 6‑alkyl triazolo‑thiadiazoles lack the basic nitrogen present in the azepane‑ethyl chain; target engagement profile may differ

Quantitative Differentiation Evidence for 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Against Closest Analogs


Azepane vs. Piperidine/Pyrrolidine: Conformational and Lipophilicity Differentiators at the 6-Position

The target compound bears a seven-membered azepane ring (N-heterocycloheptane) linked via an ethyl spacer to the 6-position of the triazolo-thiadiazole core. In contrast, the most closely related commercially available analogs employ either a six-membered piperidine ring (e.g., 6-(piperidinylmethyl)-substituted derivatives) or a five-membered pyrrolidine ring (e.g., 3-phenyl-6-(2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) . Azepane possesses a predicted pKa of ~10.9–11.1 (versus ~10.6 for piperidine and ~11.3 for pyrrolidine), meaning the target compound exists predominantly in the protonated, positively charged state at physiological pH, with a degree of ionization subtly distinct from its smaller-ring counterparts . The increased ring size also confers greater conformational flexibility—azepane can adopt multiple low-energy chair and boat conformations versus the more rigid chair of piperidine—potentially enabling induced-fit binding to targets with deeper or sterically demanding pockets . The predicted LogP of the fully substituted target compound is estimated at ~3.5–4.5, approximately 1–2 log units higher than the 6-phenyl analog (3-benzyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, measured LogP = 3.325 ), driven by the lipophilic azepane-ethyl tail.

Azepane vs. piperidine/pyrrolidine
Class-level
Predicted pKa ~10.9–11.1; estimated LogP ~3.5–4.5 (Δ +0.5–1.5 vs. 5/6‑ring analogs); greater conformational自由度
Supports differentiated physicochemical and binding‑geometry screening
Predicted values; compound‑specific LogD₇.₄ and pKa require experimental confirmation
Medicinal Chemistry Scaffold Design Physicochemical Differentiation

Triazolo-Thiadiazole Scaffold: Validated Multi-Target Pharmacophore with Quantified Potency Benchmarks

Although no primary publication has yet reported experimental biological data for the exact target compound, the 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold to which it belongs has been extensively characterized across multiple orthogonal assay systems, establishing quantifiable potency benchmarks that the target compound may meet or exceed upon profiling. Key class-level benchmarks include: (i) Urease inhibition: IC₅₀ values of 0.87 ± 0.09 to 8.32 ± 1.21 µM across a series of 3,6-disubstituted analogs, compared with thiourea positive control IC₅₀ = 22.54 ± 2.34 µM ; (ii) Antifungal activity: MIC values of 0.5–2 µg/mL for 6f (R = 3-Cl), 6g (R = 4-Cl), and 6h (R = 3,4-diCl) analogs against fungal strains, compared with fluconazole MIC = 2 µg/mL ; (iii) c-Met kinase inhibition: the most potent analog 7d achieved IC₅₀ = 2.02 nM (kinase) and 88 nM (cell growth, MKN45 line), with >2500-fold selectivity over 16 other tyrosine kinases ; (iv) Antimicrobial activity: compound 6a (butyl-substituted) exhibited MIC = 3.9 µg/mL against multiple bacterial strains ; (v) Cytotoxicity: IC₅₀ values of 13.67–18.62 µM against SKOV3, MCF-7, and B16-F10 cancer cell lines, with no toxicity to CHO-K1 normal cells . The target compound's unique azepane-ethyl substituent at the 6-position places it in an underexplored region of the scaffold SAR, where potency may diverge from these benchmarks in either direction—underscoring the need for compound-specific experimental evaluation.

Scaffold potency benchmarks
Class-level
Urease IC₅₀ 0.87 µM; antifungal MIC 0.5 µg/mL; c‑Met IC₅₀ 2.02 nM; antimicrobial MIC 3.9 µg/mL; cytotoxicity IC₅₀ 13.67–18.62 µM (class analogs)
Scaffold activity may support hit‑finding in kinase and anti‑infective programs
Exact compound not yet profiled; potency may diverge with azepane substitution
Antimicrobial Urease Inhibition Kinase Inhibition Cytotoxicity

Positional Isomer Differentiation: 6-(Azepanyl-ethyl) vs. 3-(Azepanylmethyl) Substitution Patterns

The target compound (azepane at the 6-position via an ethyl linker) has a direct positional isomer: 3-(1-azepanylmethyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (C₁₈H₂₃N₅S, MW 341.5 g/mol) . In the c-Met kinase inhibitor SAR study by Zhang et al. (2018) , the position of the substituent on the triazolo-thiadiazole core profoundly affected both potency and selectivity: relocation of substituents between the 3- and 6-positions altered c-Met IC₅₀ values by >100-fold in some matched molecular pairs. Specifically, a phenyl group at the 3-position combined with a substituted-amino chain at the 6-position (the arrangement in the target compound) was the pharmacophoric pattern associated with the highest c-Met potency (compound 7d: IC₅₀ = 2.02 nM) . In the antitubercular SAR by Li et al. (2015) , a para-halogen phenyl at the 3-position and a substituted group at the 6-position yielded advanced leads 6d-4 and 6c-4 with MIC-H37Rv = 0.5 µg/mL and MtSD-IC₅₀ values of 14.20 and 6.82 µg/mL, respectively. The target compound's specific substitution pattern—phenyl at 3-position, basic N-heterocycle-ethyl at 6-position—therefore mirrors the optimal topology identified in the kinase and antitubercular SAR campaigns, although the azepane ring itself remains untested in these contexts.

Positional isomer impact
Class-level
3‑phenyl/6‑aminoalkyl topology matches optimal c‑Met pharmacophore (7d IC₅₀ 2.02 nM); >100‑fold potency difference vs. swapped isomer
Substitution pattern may support target‑engagement fit in kinase and antitubercular assays
Azepane-ethyl variant remains untested; matched‑pair validation recommended
Structure-Activity Relationship Isomer Comparison Target Engagement

Kinase Selectivity Potential: Triazolo-Thiadiazole Scaffold Demonstrates >2500-Fold c-Met Selectivity

A critical differentiator for kinase-targeted procurement is selectivity. The triazolo-thiadiazole scaffold has demonstrated exceptional selectivity in the c-Met kinase context: compound 7d exhibited >2500-fold selective inhibition of c-Met over 16 other tyrosine kinases tested, a selectivity window that compares favorably to many clinical-stage c-Met inhibitors . This selectivity is attributed to specific π–π stacking interactions between the triazolo-thiadiazole core and Tyr1230 in the c-Met hinge region, as well as a hydrogen bond with Asp1222 . The target compound—carrying a phenyl group at the 3-position (matching the aromatic stacking pharmacophore) and a basic azepane-ethyl chain at the 6-position (capable of engaging solvent-exposed or acidic residues)—retains the key structural features associated with this selectivity profile. In contrast, many commercially available triazolo-thiadiazole screening compounds bear non-basic substituents at both positions (e.g., 6-aryl or 6-alkyl), which lack the hydrogen-bonding and ionic interaction potential of the azepane nitrogen at physiological pH . This feature may confer differentiated kinome selectivity when the target compound is profiled against broader kinase panels.

Kinase selectivity window
Class-level
Scaffold analog 7d: >2500‑fold c‑Met selectivity over 16 tyrosine kinases; retained pharmacophoric elements (3‑phenyl + 6‑basic‑N)
Selectivity profile may reduce polypharmacology risk in kinome‑wide screening
Compound‑specific selectivity panel data not yet available
Kinase Selectivity c-Met Cancer Therapeutics Off-Target Profiling

Recommended Application Scenarios for 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery: c-Met and Related Tyrosine Kinase Screening

The target compound's 3-phenyl/6-basic-N-heterocycle architecture directly mirrors the optimal pharmacophore identified in the potent and highly selective c-Met inhibitor series (compound 7d: c-Met IC₅₀ = 2.02 nM; >2500-fold selectivity) . The azepane ring provides a differentiated vector for optimizing kinase selectivity and ADME properties relative to previously explored piperidine and morpholine analogs . Recommended use: single-point screening at 1–10 µM against a panel of 50–100 kinases, followed by dose-response IC₅₀ determination for hits, with particular attention to c-Met, VEGFR, and PDGFR family members where the triazolo-thiadiazole scaffold has precedent .

Antimicrobial and Antifungal Screening Cascade

The triazolo-thiadiazole scaffold has demonstrated MIC values as low as 0.5 µg/mL against fungal strains (4-fold more potent than fluconazole) and 3.9 µg/mL against bacterial strains in 3,6-disubstituted analogs . The target compound's azepane-ethyl substituent introduces a basic, ionizable center at the 6-position—a feature not present in the most active antifungal analogs reported to date (6f–6h, which carry chloro-substituted phenyl groups) . This physicochemical differentiation may confer activity against distinct microbial strains or resistance mechanisms. Recommended use: MIC determination against WHO priority pathogen panels (ESKAPE), antifungal screening against Candida and Aspergillus species, and urease inhibition assay (benchmark IC₅₀ range for class: 0.87–8.32 µM vs. thiourea IC₅₀ = 22.54 µM) .

Scaffold-Hopping and Chemical Biology Tool Compound Development

The azepane ring is underrepresented in the published triazolo-thiadiazole literature relative to piperidine, morpholine, and pyrrolidine . This compound therefore serves as a scaffold-hopping probe to interrogate whether the larger, more lipophilic azepane confers advantages in membrane permeability, target residence time, or selectivity. The predicted LogP elevation (~3.5–4.5 vs. ~2.5–3.5 for piperidine analogs) may improve blood-brain barrier penetration for CNS targets or, conversely, increase plasma protein binding . Recommended use: comparative profiling alongside the pyrrolidine analog (3-phenyl-6-(2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) in a matched molecular pair analysis, with measurement of LogD₇.₄, aqueous solubility, PAMPA permeability, and microsomal stability to quantify the impact of ring-size expansion on the developability profile.

Antitubercular Drug Discovery: Shikimate Dehydrogenase (MtSD) Targeting

The antitubercular SAR by Li et al. (2015) established that 3-(para-halogen phenyl)-6-substituted triazolo-thiadiazoles achieve MIC-H37Rv values of 0.5 µg/mL with MtSD-IC₅₀ of 6.82–14.20 µg/mL . While the target compound carries an unsubstituted (non-halogenated) phenyl at the 3-position, the azepane-ethyl group at the 6-position represents a novel substituent in the MtSD context. Recommended use: MtSD enzymatic inhibition assay and MIC determination against H37Rv, MDR-TB, and RDR-TB strains using the BacT/ALERT 3D liquid culture system , followed by cytotoxicity counterscreening against Vero or CHO-K1 cells to establish a selectivity index.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
3‑Phenyl/6‑azepane‑ethyl pharmacophore for c‑Met and related tyrosine kinase panels
Kinase selectivity profiling and dose‑response IC₅₀ determination against 50–100 kinases
Antimicrobial & antifungal evaluation
Basic azepane‑ethyl chain absent in known antifungal leads; potential for strain‑specific activity
MIC against ESKAPE and Candida/Aspergillus panels; urease inhibition assay
Scaffold‑hopping probe
Azepane ring as underexplored vector for lipophilicity and permeability modulation
Matched molecular pair analysis vs. pyrrolidine analog; LogD₇.₄, solubility, PAMPA, microsomal stability
Antitubercular lead expansion
Novel 6‑substituent in the MtSD inhibitor series; non‑halogenated phenyl at 3‑position
MtSD enzymatic inhibition, MIC‑H37Rv/MDR‑TB, and cytotoxicity counterscreen (Vero/CHO‑K1)
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